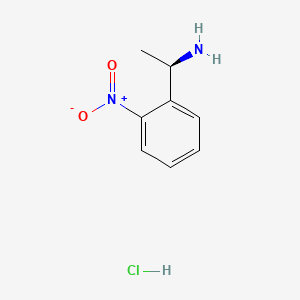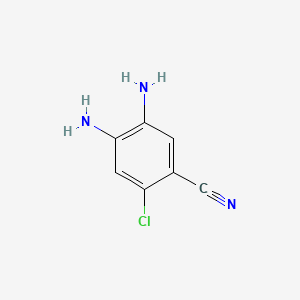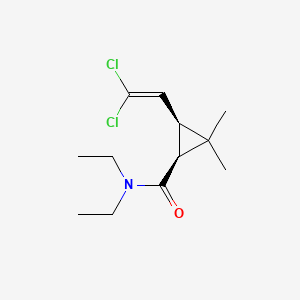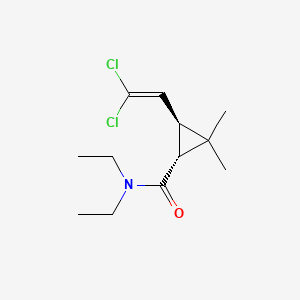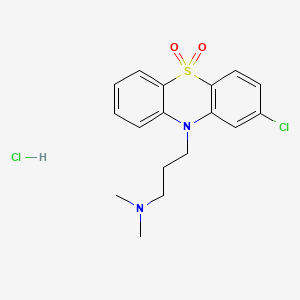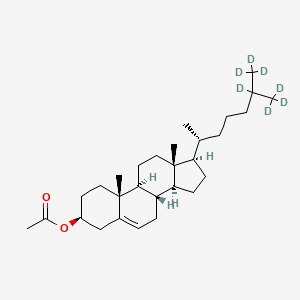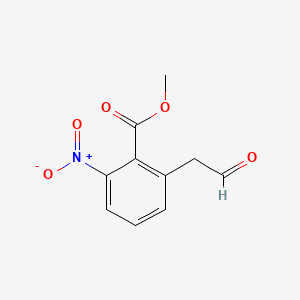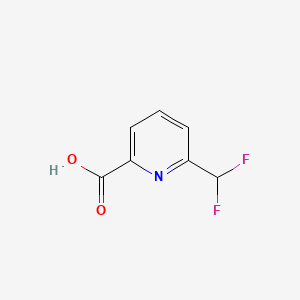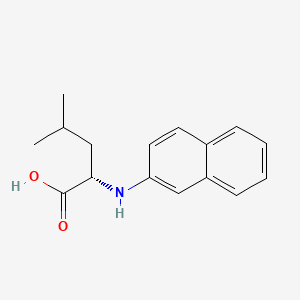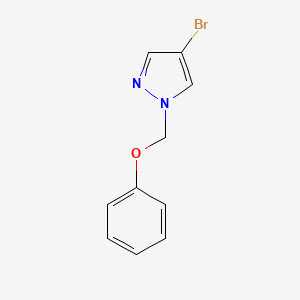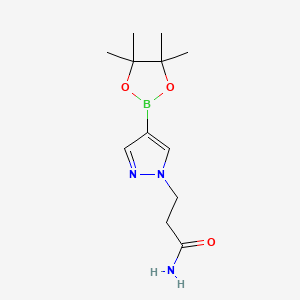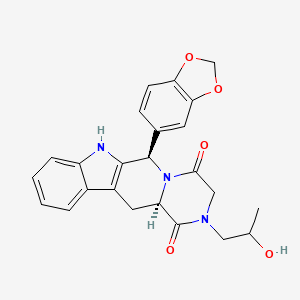
2-羟丙基诺达拉非
描述
2-Hydroxypropyl nortadalafil is a derivative of tadalafil, a well-known phosphodiesterase 5 inhibitor used primarily for the treatment of erectile dysfunction. The compound has a molecular formula of C24H23N3O5 and a molecular weight of 433.46 g/mol . It is characterized by the presence of a hydroxypropyl group attached to the nortadalafil structure, which may influence its pharmacological properties.
科学研究应用
2-Hydroxypropyl nortadalafil has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on various biological pathways, particularly those involving phosphodiesterase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications beyond erectile dysfunction, such as in the treatment of neurological disorders like Parkinson’s disease and schizophrenia
作用机制
Target of Action
2-Hydroxypropyl Nortadalafil is a derivative of Tadalafil . Tadalafil is a member of the phosphodiesterase (PDE) inhibitors, which are known to target and inhibit the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is found in various tissues, most prominently in the corpus cavernosum of the penis and the arteries of the pulmonary vascular bed .
Mode of Action
The compound works by inhibiting PDE5, an enzyme that regulates blood flow in the penis and lungs . By inhibiting this enzyme, 2-Hydroxypropyl Nortadalafil enhances the effect of nitric oxide, which is released during sexual stimulation. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Biochemical Pathways
The primary biochemical pathway affected by 2-Hydroxypropyl Nortadalafil is the nitric oxide/cGMP pathway . When sexual stimulation causes local release of nitric oxide, inhibition of PDE5 by 2-Hydroxypropyl Nortadalafil leads to increased levels of cGMP in the corpus cavernosum. This results in smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Pharmacokinetics
As a derivative of tadalafil, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Tadalafil is known to be rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine .
Result of Action
The primary result of the action of 2-Hydroxypropyl Nortadalafil is the relaxation of smooth muscle tissue and increased blood flow to certain areas of the body . This can lead to the resolution of erectile dysfunction symptoms or the reduction of pulmonary arterial hypertension .
Action Environment
The action of 2-Hydroxypropyl Nortadalafil can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
2-Hydroxypropyl nortadalafil plays a significant role in biochemical reactions, particularly as a phosphodiesterase 5 inhibitor . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in cells, which is crucial for various physiological processes. The compound interacts with enzymes such as phosphodiesterase 5, proteins involved in the cGMP pathway, and other biomolecules that regulate vascular smooth muscle relaxation .
Cellular Effects
2-Hydroxypropyl nortadalafil influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting phosphodiesterase 5, it increases cGMP levels, leading to enhanced vasodilation and improved blood flow. This effect is particularly significant in vascular smooth muscle cells, where it promotes relaxation and reduces cellular contraction . Additionally, the compound may impact gene expression related to the cGMP pathway, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of 2-Hydroxypropyl nortadalafil involves its binding to the active site of phosphodiesterase 5, thereby inhibiting its activity . This inhibition prevents the breakdown of cGMP, resulting in elevated cGMP levels within cells. The increased cGMP activates protein kinase G, which phosphorylates various target proteins, leading to vasodilation and other physiological effects . The compound’s interaction with phosphodiesterase 5 is highly specific, ensuring targeted inhibition and minimal off-target effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxypropyl nortadalafil have been observed to change over time . The compound exhibits stability under controlled conditions, with minimal degradation over extended periods. Long-term studies have shown sustained effects on cellular function, particularly in maintaining elevated cGMP levels and promoting vasodilation . The compound’s stability and efficacy may vary depending on storage conditions and experimental setups.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 2-Hydroxypropyl nortadalafil vary with different dosages . At lower doses, the compound effectively inhibits phosphodiesterase 5, leading to increased cGMP levels and improved vascular function. At higher doses, potential toxic or adverse effects may be observed, including excessive vasodilation and hypotension . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
2-Hydroxypropyl nortadalafil is involved in various metabolic pathways, primarily through its interaction with enzymes such as phosphodiesterase 5 . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to facilitate its excretion from the body . These metabolic processes ensure the compound’s pharmacokinetic properties are maintained, allowing for effective therapeutic use.
Transport and Distribution
Within cells and tissues, 2-Hydroxypropyl nortadalafil is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interaction with these proteins, which facilitate its localization to target sites such as vascular smooth muscle cells . This targeted distribution ensures the compound’s efficacy in promoting vasodilation and improving blood flow.
Subcellular Localization
The subcellular localization of 2-Hydroxypropyl nortadalafil is primarily within the cytoplasm, where it interacts with phosphodiesterase 5 and other components of the cGMP pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects. Additionally, post-translational modifications may direct the compound to specific cellular compartments, enhancing its functional activity .
准备方法
The synthesis of 2-hydroxypropyl nortadalafil involves several steps, typically starting from tadalafil. The key synthetic route includes the introduction of the hydroxypropyl group to the nortadalafil structure. This can be achieved through various chemical reactions, including nucleophilic substitution and reduction reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, with heating and sonication to facilitate the reaction .
Industrial production methods for 2-hydroxypropyl nortadalafil are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
2-Hydroxypropyl nortadalafil undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-Hydroxypropyl nortadalafil can be compared with other similar compounds, such as:
Tadalafil: The parent compound, used for the treatment of erectile dysfunction.
Sildenafil: Another PDE5 inhibitor with a different chemical structure and pharmacological profile.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different chemical properties.
The uniqueness of 2-hydroxypropyl nortadalafil lies in the presence of the hydroxypropyl group, which may confer distinct pharmacological properties compared to its parent compound and other PDE5 inhibitors .
属性
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRCGCUDAOLEEX-QMWSHBGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347612 | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353020-85-5 | |
| Record name | 2-Hydroxypropyl nortadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353020855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYPROPYL NORTADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI9RRK02V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


